alpha-Methylene-gamma-valerolactone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-methylideneoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h5H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLUHLJIAMFYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=C)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93426-72-3 | |

| Record name | 2(3H)-Furanone, dihydro-5-methyl-3-methylene-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93426-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID401291985 | |

| Record name | γ-Methyl-α-methylene-γ-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62873-16-9 | |

| Record name | γ-Methyl-α-methylene-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62873-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, dihydro-5-methyl-3-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062873169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62873-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | γ-Methyl-α-methylene-γ-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-Furanone, dihydro-5-methyl-3-methylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to α-Methylene-γ-valerolactone: Chemical Properties, Structure, and Therapeutic Potential

Introduction: Unveiling a Bio-inspired Moiety of Significant Interest

α-Methylene-γ-valerolactone, a derivative of the versatile bio-based platform chemical γ-valerolactone (GVL), is a molecule of growing importance in the fields of chemical synthesis and drug discovery. The incorporation of an exocyclic α-methylene group onto the γ-lactone scaffold imparts unique reactivity, rendering it a valuable building block for polymers and a pharmacologically active agent. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and its emerging role in the development of novel therapeutics.

The core of α-methylene-γ-valerolactone's significance lies in its α,β-unsaturated carbonyl system. This structural feature is a key electrophilic center, susceptible to nucleophilic attack, which underpins its biological activity and synthetic versatility. This guide will delve into the nuances of this reactivity and its implications for researchers, scientists, and drug development professionals.

Molecular Architecture and Stereochemistry

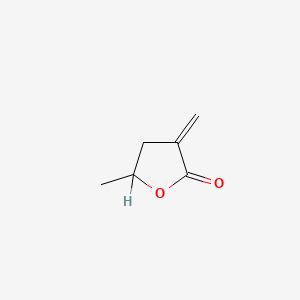

α-Methylene-γ-valerolactone, with the chemical formula C₆H₈O₂ and a molecular weight of 112.13 g/mol , possesses a five-membered lactone ring with a methyl substituent at the γ-position and an exocyclic double bond at the α-position.[1] Its formal IUPAC name is 5-methyl-3-methylideneoxolan-2-one.

The presence of a chiral center at the C5 position (bearing the methyl group) means that α-methylene-γ-valerolactone can exist as two enantiomers: (R)-5-methyl-3-methylideneoxolan-2-one and (S)-5-methyl-3-methylideneoxolan-2-one. The stereochemistry of this chiral center can significantly influence its biological activity and interaction with chiral biological macromolecules. For the purposes of this guide, unless specified otherwise, "α-methylene-γ-valerolactone" will refer to the racemic mixture.

Diagram: Chemical Structure of α-Methylene-γ-valerolactone

Caption: 2D structure of α-Methylene-γ-valerolactone.

Physicochemical Properties

A summary of the key physicochemical properties of α-methylene-γ-valerolactone is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| CAS Number | 62873-16-9 | [2][3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 219 °C | [1] |

| Density | 1.05 g/cm³ | [1] |

| Refractive Index | 1.46 | |

| Flash Point | 81.5 °C | [1] |

| Storage Temperature | 2°C - 8°C | [1] |

Synthesis of α-Methylene-γ-valerolactone

The primary route for the synthesis of α-methylene-γ-valerolactone is the aldol condensation of γ-valerolactone (GVL) with formaldehyde.[4][5] This reaction is typically base-catalyzed and can be performed using various formaldehyde sources, including formalin and paraformaldehyde.

General Reaction Scheme

The reaction proceeds via the formation of an enolate from GVL under basic conditions, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α-methylene product.

Diagram: Synthesis of α-Methylene-γ-valerolactone

Caption: General synthesis pathway for α-Methylene-γ-valerolactone.

Experimental Protocol: A Representative Procedure

Materials:

-

γ-Valerolactone (GVL)

-

Paraformaldehyde

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with γ-valerolactone and the chosen anhydrous solvent.

-

Addition of Reagents: Paraformaldehyde and the base catalyst (e.g., potassium carbonate) are added to the stirring solution under a continuous flow of inert gas.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours), with the progress of the reaction monitored by a suitable analytical technique (e.g., TLC or GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is then washed sequentially with a dilute acid solution (e.g., 1M HCl) to neutralize any remaining base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure α-methylene-γ-valerolactone.

Note on Characterization: The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Specific spectral data for α-methylene-γ-valerolactone is not widely published and may need to be determined experimentally.

Chemical Reactivity and the Michael Addition

The defining feature of α-methylene-γ-valerolactone's reactivity is the electrophilic nature of the β-carbon of the exocyclic double bond, which is in conjugation with the carbonyl group of the lactone. This makes it a prime substrate for Michael addition reactions, where a nucleophile adds to this β-carbon.

The Michael Addition Mechanism

The biological activity of many α-methylene-γ-lactones is attributed to their ability to act as Michael acceptors.[6] In a biological context, the nucleophiles are often the thiol groups of cysteine residues or the amino groups of lysine residues in proteins.

Diagram: Michael Addition of a Thiol to α-Methylene-γ-valerolactone

Caption: Michael addition mechanism with a biological nucleophile.

This covalent modification of proteins can lead to the inhibition of enzyme activity or the disruption of protein function, which forms the basis for the therapeutic effects of this class of compounds.

Applications in Drug Discovery and Development

The α-methylene-γ-lactone moiety is a common pharmacophore found in a variety of natural products with potent biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

-

Anticancer Activity: A significant body of research has focused on the anticancer properties of α-methylene-γ-lactones. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Their mechanism of action is often linked to the alkylation of key cellular proteins involved in cell cycle regulation and survival pathways.

-

Anti-inflammatory Effects: The anti-inflammatory properties of α-methylene-γ-lactones are well-documented. They are known to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway, through the covalent modification of critical cysteine residues in proteins involved in this pathway.

The synthetic accessibility of α-methylene-γ-valerolactone makes it an attractive starting point for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties compared to their natural product counterparts.

Safety and Handling

α-Methylene-γ-valerolactone should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

α-Methylene-γ-valerolactone is a fascinating and versatile molecule with a rich chemical reactivity profile and significant potential in drug discovery and materials science. Its bio-based origin, coupled with its potent biological activity, positions it as a key target for further research and development. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for harnessing its full potential in various scientific and industrial applications.

References

-

Khechfe, A. A., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry. Available from: [Link]

-

Khechfe, A. A., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. DSpace@MIT. Available from: [Link]

-

Kumar, A., et al. (2022). Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis. Molecules, 27(19), 6533. Available from: [Link]

-

PubChem. gamma-Valerolactone. National Center for Biotechnology Information. Available from: [Link]

-

Al-Naji, M., et al. (2019). Sustainable continuous flow valorization of γ-valerolactone with trioxane to α-methylene-γ-valerolactone over basic beta zeolites. ChemSusChem, 12(12), 2628-2636. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Available from: [Link]

-

Georganics. alpha-Methylene-gamma-valerolactone - High purity | EN. Available from: [Link]

-

ACS Publications. Poly(α-methylene-γ-butyrolactone) Synthesis, Configurational Structure, and Properties. Available from: [Link]

-

Cateni, F., et al. (2006). Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones. European journal of medicinal chemistry, 41(2), 192–200. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03016H [pubs.rsc.org]

- 5. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production [dspace.mit.edu]

- 6. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of α-Methylene-γ-valerolactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for α-Methylene-γ-valerolactone (MGVL), a valuable building block in organic synthesis and polymer chemistry. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles and practical insights. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, elucidating the structural features that give rise to the observed spectra.

Introduction to α-Methylene-γ-valerolactone

α-Methylene-γ-valerolactone (CAS No. 62873-16-9) is an unsaturated lactone with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1][2] Its structure, featuring an exocyclic double bond adjacent to a carbonyl group within a five-membered ring, makes it a highly reactive and versatile monomer for polymerization and a key intermediate in the synthesis of complex organic molecules.[3] The presence of the α,β-unsaturated carbonyl system is central to its chemical reactivity and is a key feature that we will explore through spectroscopic analysis.

For safe handling, it is important to note that α-Methylene-γ-valerolactone may cause skin and eye irritation and is heat sensitive.[4][5] It is often supplied stabilized with hydroquinone (HQ) to prevent polymerization during storage. Proper storage in a refrigerated and inert atmosphere is recommended.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of α-methylene-γ-valerolactone provides a wealth of information about the number of different types of protons and their neighboring environments. The key features to anticipate are the signals for the vinylic protons of the methylene group, the proton at the chiral center, and the diastereotopic protons of the methylene group within the lactone ring.

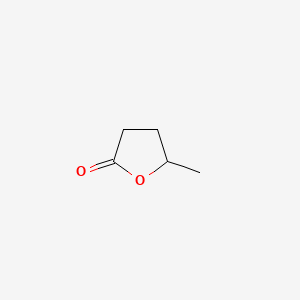

To illustrate the expected chemical shifts, we can draw comparisons with the simpler, related compound, γ-valerolactone. In γ-valerolactone, the protons on the carbon adjacent to the carbonyl are typically found in the 2.3-2.6 ppm region, while the proton on the carbon bearing the methyl group is shifted further downfield to around 4.6 ppm due to the deshielding effect of the adjacent oxygen atom.[4][7]

For α-methylene-γ-valerolactone, the introduction of the exocyclic double bond significantly alters the electronic environment. The vinylic protons are expected to appear as two distinct signals in the region of 5.5-6.5 ppm. The proton on the chiral carbon (C5) will be coupled to the adjacent methylene protons and the methyl group protons. The methylene protons within the ring (C4) are diastereotopic and will likely appear as a complex multiplet.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of α-methylene-γ-valerolactone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Hypothetical ¹H NMR Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.2 | d | 1H | H_a (vinylic) |

| ~5.6 | d | 1H | H_b (vinylic) |

| ~4.5 | m | 1H | H_c (C5-H) |

| ~3.0 | m | 1H | H_d (C4-H) |

| ~2.5 | m | 1H | H_e (C4-H) |

| ~1.4 | d | 3H | H_f (CH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key signals to identify include the carbonyl carbon, the two vinylic carbons, the chiral carbon, the ring methylene carbon, and the methyl carbon.

For comparison, the carbonyl carbon of γ-valerolactone appears at approximately 177 ppm, while the carbon attached to the oxygen (C5) is around 77 ppm.[7] In α-methylene-γ-valerolactone, the carbonyl carbon is expected to be in a similar region. The sp² hybridized carbons of the exocyclic double bond will be found in the vinylic region of the spectrum (typically 120-140 ppm).

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a pulse angle of 30-45 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Processing: Process the FID similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Hypothetical ¹³C NMR Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (C1) |

| ~135 | =C (C3) |

| ~125 | =CH₂ (C6) |

| ~75 | C5 |

| ~35 | C4 |

| ~20 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of α-methylene-γ-valerolactone will be dominated by absorptions corresponding to the carbonyl group, the carbon-carbon double bond, and the carbon-oxygen single bonds.

The most characteristic absorption will be the C=O stretching vibration of the lactone, which is expected to appear at a relatively high frequency (around 1750-1780 cm⁻¹) due to the ring strain of the five-membered ring and the influence of the adjacent double bond. The C=C stretching vibration of the exocyclic double bond should be visible in the 1650-1670 cm⁻¹ region. The C-O stretching vibrations of the ester group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of neat liquid α-methylene-γ-valerolactone directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch (vinylic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1760 | Strong | C=O stretch (γ-lactone) |

| ~1660 | Medium | C=C stretch |

| ~1200 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For α-methylene-γ-valerolactone, the molecular ion peak (M⁺) is expected at an m/z of 112, corresponding to its molecular weight.

The fragmentation pattern will be influenced by the lactone ring and the exocyclic double bond. Common fragmentation pathways for lactones include the loss of CO, CO₂, and side chains. The presence of the double bond can lead to retro-Diels-Alder type fragmentations or rearrangements.

Based on available data for γ-methyl-α-methylene-γ-butyrolactone (a synonym), major fragments are observed at m/z values of 68, 40, and 39.[1] The fragment at m/z 68 could correspond to the loss of CO₂ (44 Da) from the molecular ion.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a range of m/z values (e.g., 30-200) to detect the molecular ion and fragment ions.

Hypothetical Mass Spectrometry Data Summary:

| m/z | Relative Intensity | Possible Fragment |

| 112 | Moderate | [M]⁺ |

| 84 | Moderate | [M - CO]⁺ |

| 68 | Strong | [M - CO₂]⁺ |

| 40 | High | Further fragmentation |

| 39 | High | Further fragmentation |

Visualizing the Structure and Spectroscopic Correlations

To better understand the relationship between the molecular structure and the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of α-Methylene-γ-valerolactone.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. γ-Valerolactone(108-29-2) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. alpha-Methylene-gamma-butyrolactone | 547-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biology of α-Methylene-γ-valerolactone Derivatives: A Technical Guide for Drug Discovery

Introduction: The Rising Prominence of α-Methylene-γ-valerolactone Derivatives in Therapeutics

The α-methylene-γ-valerolactone scaffold is a recurring motif in a multitude of natural products, particularly sesquiterpene lactones isolated from plants of the Compositae family.[1] These compounds have long been staples in traditional medicine, valued for their diverse therapeutic properties.[1] In recent years, this privileged structure has captured the attention of medicinal chemists and drug development professionals due to its potent and varied biological activities. This guide provides an in-depth exploration of the biological landscape of α-methylene-γ-valerolactone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and their burgeoning potential as next-generation therapeutic agents. We will delve into the key anticancer, anti-inflammatory, and antimicrobial properties of these fascinating molecules, providing a technical framework for researchers aiming to harness their therapeutic power.

The Chemical Core: Understanding the α,β-Unsaturated Lactone

At the heart of the biological activity of these derivatives lies the α-methylene-γ-lactone core. This structural feature, characterized by an exocyclic double bond conjugated to the lactone carbonyl group, creates a highly electrophilic center. This electrophilicity is the linchpin of their primary mechanism of action.

The α,β-unsaturated carbonyl system functions as a potent Michael acceptor, readily undergoing conjugate addition reactions with cellular nucleophiles.[2][3] Key biological targets include the sulfhydryl groups of cysteine residues within proteins and other small molecules like glutathione.[2] This covalent modification of functionally critical proteins can disrupt their activity, leading to a cascade of downstream cellular effects that underpin the observed biological responses.

A Spectrum of Biological Activity: From Cancer to Microbes

The unique chemical reactivity of the α-methylene-γ-valerolactone moiety translates into a broad spectrum of biological activities. The following sections will explore the most significant of these, providing evidence-based insights into their therapeutic potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

α-Methylene-γ-valerolactone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][4][5] Their antitumor effects are not monolithic but rather a result of interfering with multiple cellular processes crucial for cancer cell survival and proliferation.

Mechanism of Anticancer Action:

The primary anticancer mechanism is believed to be the alkylation of key proteins involved in cell growth and survival pathways. One of the most well-studied targets is the transcription factor NF-κB (Nuclear Factor-kappa B).

-

Inhibition of NF-κB Signaling: NF-κB is a critical regulator of genes involved in inflammation, cell survival, and proliferation. It is often constitutively active in cancer cells, promoting their growth and resistance to apoptosis. α-Methylene-γ-valerolactone derivatives can directly alkylate cysteine residues on components of the NF-κB signaling pathway, such as IKKβ and NF-κB itself, thereby inhibiting its activity.[6][7] This leads to the downregulation of anti-apoptotic proteins and the sensitization of cancer cells to programmed cell death.

Figure 1: Simplified schematic of NF-κB pathway inhibition.

Other reported mechanisms of anticancer activity include:

-

Inhibition of Translation: Some derivatives have been shown to strongly inhibit the translation process in tumor cells.[8]

-

Disruption of Active Transport: Certain derivatives can inhibit the active transport of essential molecules like uridine into cancer cells.[8]

-

Induction of Oxidative Stress: These compounds can deplete intracellular glutathione levels, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.

Structure-Activity Relationship (SAR) in Anticancer Derivatives:

The cytotoxic potency of these derivatives is highly dependent on their chemical structure. Key SAR insights include:

-

The α-methylene group is essential: Removal or modification of the exocyclic double bond significantly reduces or abolishes anticancer activity.

-

Substituents on the lactone ring: The nature, size, and position of substituents on the γ-valerolactone ring can modulate lipophilicity, steric hindrance, and overall potency.

-

Stereochemistry: The stereochemistry of the molecule can influence its interaction with biological targets, leading to enantioselective activity.[3]

Anti-inflammatory Effects: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. α-Methylene-γ-valerolactone derivatives have demonstrated potent anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways.

Mechanism of Anti-inflammatory Action:

Similar to their anticancer effects, the anti-inflammatory activity of these compounds is largely attributed to their ability to inhibit NF-κB. By suppressing the NF-κB pathway, they can downregulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and enzymes like iNOS and COX-2.[7][9]

Recent studies have also highlighted their ability to repolarize pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype.[7] This shift in macrophage polarization is a critical step in resolving inflammation.

Figure 2: Macrophage repolarization by α-Methylene-γ-valerolactone derivatives.

Antimicrobial Activity: A New Frontier in Fighting Infections

The rise of antibiotic-resistant bacteria poses a significant threat to global health. α-Methylene-γ-valerolactone derivatives have shown promise as a novel class of antimicrobial agents, particularly against Gram-positive bacteria.

Mechanism of Antimicrobial Action:

The antimicrobial mechanism is also thought to involve the alkylation of essential bacterial proteins. For example, some synthetic β,γ-diaryl α-methylene-γ-butyrolactones have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] These compounds were shown to inhibit staphylococcal protease production, which is crucial for bacterial virulence.[10]

Table 1: Overview of Biological Activities and Mechanisms

| Biological Activity | Key Molecular Targets/Pathways | Cellular Outcome |

| Anticancer | NF-κB, Translation machinery, Uridine transporters | Apoptosis, Inhibition of proliferation, Reduced nutrient uptake |

| Anti-inflammatory | NF-κB, Macrophage polarization | Reduced pro-inflammatory cytokine production, Resolution of inflammation |

| Antimicrobial | Bacterial proteases and other essential proteins | Inhibition of bacterial growth and virulence |

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel α-methylene-γ-valerolactone derivatives, a series of well-established in vitro assays are employed. The following protocols provide a general framework for these evaluations.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a derivative against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

α-Methylene-γ-valerolactone derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the α-methylene-γ-valerolactone derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Figure 3: Workflow for the MTT cytotoxicity assay.

Protocol 2: Measurement of Nitric Oxide Production in Macrophages

Objective: To assess the anti-inflammatory activity of a derivative by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

α-Methylene-γ-valerolactone derivative stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

Sodium nitrite (for standard curve)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of the α-methylene-γ-valerolactone derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (from Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control.

Future Perspectives and Therapeutic Potential

The broad spectrum of biological activities, coupled with a well-defined mechanism of action, positions α-methylene-γ-valerolactone derivatives as highly attractive candidates for drug development. Future research will likely focus on:

-

Synthesis of novel derivatives: The design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Target identification and validation: Elucidating the specific protein targets for different biological effects to enable more rational drug design.

-

In vivo studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer, inflammation, and infectious diseases.

-

Combination therapies: Exploring the synergistic effects of these derivatives with existing therapeutic agents.

The journey from natural product scaffold to clinical candidate is a long and challenging one. However, the compelling biological profile of α-methylene-γ-valerolactone derivatives provides a strong foundation for the development of innovative therapies for a range of human diseases.

References

- Gach, K., & Janecka, A. (2014). α-Methylene-γ-lactones as a novel class of anti-leukemic agents. Anticancer Agents in Medicinal Chemistry, 14(5), 688–694.

- Cateni, F., Zilic, J., Zacchigna, M., Bonivento, P., Frausin, F., & Scarcia, V. (2006). Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones. European Journal of Medicinal Chemistry, 41(2), 192–200.

-

Various Authors. (n.d.). Synthesis and biological properties of new α-methylene-γ-butyrolactones and α,β-unsaturated δ-lactones. ResearchGate. Retrieved from [Link]

- Singh, R., & Sharma, M. (1989). Mechanism of action of alpha-methylene-gamma-lactone derivatives of substituted nucleic acid bases in tumour cells. Chemotherapy, 35(3), 174–180.

-

Gach, K., & Janecka, A. (2014). α-Methylene-γ-lactones as a novel class of anti-leukemic agents. PubMed. Retrieved from [Link]

-

Janecka, A., Gach, K., & Studzian, K. (2011). Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential. PubMed. Retrieved from [Link]

-

Cateni, F., Zilic, J., Zacchigna, M., Bonivento, P., Frausin, F., & Scarcia, V. (2006). Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones. PubMed. Retrieved from [Link]

-

Suresh, L., Reddy, T. M., & Kumar, S. K. (2020). Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study. PMC. Retrieved from [Link]

-

Li, Y., et al. (2022). Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB. National Institutes of Health. Retrieved from [Link]

-

Angelis, A., et al. (2023). A Combination of 5-(3′,4′-Dihydroxyphenyl)-γ-Valerolactone and Curcumin Synergistically Reduces Neuroinflammation in Cortical Microglia by Targeting the NLRP3 Inflammasome and the NOX2/Nrf2 Signaling Pathway. PubMed Central. Retrieved from [Link]

-

Davin, L. B., & Lewis, N. G. (2009). Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products. PubMed. Retrieved from [Link]

-

Kumar, A., et al. (2020). β,γ-Diaryl α-methylene-γ-butyrolactones as potent antibacterials against methicillin-resistant Staphylococcus aureus. PubMed. Retrieved from [Link]

Sources

- 1. α-Methylene-γ-lactones as a novel class of anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of alpha-methylene-gamma-lactone derivatives of substituted nucleic acid bases in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Combination of 5-(3′,4′-Dihydroxyphenyl)-γ-Valerolactone and Curcumin Synergistically Reduces Neuroinflammation in Cortical Microglia by Targeting the NLRP3 Inflammasome and the NOX2/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β,γ-Diaryl α-methylene-γ-butyrolactones as potent antibacterials against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and isolation of alpha-Methylene-gamma-valerolactone

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of α-Methylene-γ-valerolactone

Abstract

α-Methylene-γ-valerolactone (MeGVL) is an unsaturated lactone of significant interest as a renewable monomer for the synthesis of advanced polymers with high thermal stability.[1] Derived from biomass sources such as levulinic acid, MeGVL represents a sustainable alternative to petroleum-based monomers.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of MeGVL, intended for researchers, chemists, and professionals in drug development and material science. The document details various synthetic pathways, including catalytic gas-phase and liquid-phase reactions, and provides in-depth, step-by-step experimental protocols. Furthermore, it covers the characterization of MeGVL and discusses its biological activities and applications, with a comparative perspective on structurally related natural compounds.

Introduction: The Emergence of a Bio-derived Monomer

α-Methylene-γ-valerolactone, systematically named 5-methyl-3-methylenedihydrofuran-2(3H)-one, is a five-membered lactone ring featuring an exocyclic double bond conjugated to the carbonyl group.[3] This structural motif, the α-methylene-γ-lactone, is a key feature in many natural products and is responsible for a wide range of biological activities.[4][5] While the closely related α-methylene-γ-butyrolactone (Tulipalin A) is known for its natural occurrence in plants like tulips and its role as an allergen, α-methylene-γ-valerolactone is primarily accessed through synthetic routes from biomass-derived platform chemicals.[6][7][8]

The principal precursor for MeGVL synthesis is γ-valerolactone (GVL), which itself is efficiently produced from levulinic acid, a product of lignocellulosic biomass conversion.[1][2][9] This lineage places MeGVL at the forefront of sustainable chemistry, offering a pathway to green polymers and chemicals. Its primary application lies in its ability to undergo polymerization to produce poly(α-methylene-γ-valerolactone), a polymer with desirable thermal properties.[1]

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol [3][10][11] |

| CAS Number | 62873-16-9[3][10][11] |

| Appearance | Colorless to light yellow liquid[10][12] |

| Purity | Min. 97.0% (GC)[10][12] |

| Specific Gravity | 1.05[10][12] |

| Refractive Index | 1.46[10][12] |

| Synonyms | 5-methyl-3-methylenedihydrofuran-2(3H)-one, 4,5-Dihydro-5-methyl-3-methylene-2(3H)-furanone[3][11][12] |

Synthetic Pathways to α-Methylene-γ-valerolactone

The synthesis of MeGVL has been approached through several catalytic strategies, primarily involving the aldol condensation of γ-valerolactone (GVL) with formaldehyde. The choice of catalyst and reaction conditions (gas vs. liquid phase) significantly influences selectivity and yield.

Two-Step Synthesis from Levulinic Acid

A sustainable and economically attractive route starts from levulinic acid, a versatile platform chemical derived from biomass.[1]

Step 1: Hydrogenation of Levulinic Acid to γ-Valerolactone (GVL)

The initial step involves the hydrogenation of levulinic acid to GVL. This is a high-yield reaction, often achieving nearly quantitative conversion.[1] A common and effective catalyst for this transformation is Ruthenium on carbon (Ru/C).[1]

Step 2: Catalytic Condensation of GVL with Formaldehyde

The second step is the core reaction for forming the α-methylene group. It involves the condensation of GVL with formaldehyde over a basic catalyst. This reaction can be performed in either the gas or liquid phase.

Caption: Two-step synthesis of MeGVL from levulinic acid.

Gas-Phase Catalytic Synthesis

Continuous gas-phase synthesis offers advantages in terms of catalyst separation and potential for industrial scale-up. The reaction involves passing a gaseous mixture of GVL and formaldehyde over a solid basic catalyst at elevated temperatures.

-

Catalysts: Silica-supported alkali and alkaline earth metal oxides are effective catalysts. Barium oxide on silica (BaO/SiO₂) has demonstrated high selectivity (>95%) to MeGVL at 613 K.[1][13]

-

Reaction Conditions: The reaction is typically carried out at atmospheric pressure with temperatures ranging from 553 to 613 K.[1][13]

-

Challenges: A significant challenge in the gas-phase process is catalyst deactivation over time. However, the catalyst can often be regenerated under relatively mild conditions.[1]

Liquid-Phase Catalytic Synthesis

Liquid-phase synthesis can be performed under milder conditions than the gas-phase counterpart.

-

Catalysts: Supported cesium oxides have shown good activity. A 5 wt% Cs oxide supported on a hierarchical beta zeolite has been reported to have the highest MeGVL production rate in a methyl-tetrahydrofuran solvent.[1][13]

-

Reaction Conditions: The reaction is conducted in a suitable solvent at temperatures between 553-583 K.[13]

Caption: General workflow for the synthesis of MeGVL.

Isolation and Purification

Isolation from Natural Sources

While α-methylene-γ-valerolactone is not typically isolated from natural sources in large quantities, the related compound α-methylene-γ-butyrolactone (Tulipalin A) is found in plants of the Tulipa (tulip) and Alstroemeria genera.[6][7] In these plants, it is derived from the enzymatic hydrolysis of the glycoside tuliposide A.[6] A derivative of α-methylene-γ-butyrolactone has also been isolated from the plant pathogen Lasiodiplodia theobromae.[14]

Purification of Synthetically Derived MeGVL

Following synthesis, MeGVL must be separated from the unreacted starting materials, catalyst, and any byproducts.

-

Catalyst Removal: In liquid-phase synthesis, the solid catalyst can be removed by filtration.

-

Distillation: Due to its liquid state at room temperature, vacuum distillation is a common method for purifying MeGVL.[10] This technique separates compounds based on differences in their boiling points and is effective for removing less volatile impurities.

-

Chromatography: For higher purity, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent can be employed.

Biological Activity and Applications

The α,β-unsaturated lactone moiety in MeGVL is a key structural feature that imparts biological activity.

Biological and Pharmacological Profile

-

Antimicrobial Effects: α-Methylene-γ-lactones have demonstrated the ability to inhibit the growth of various bacteria and fungi.[4][15] Studies on a series of these compounds showed inhibitory effects against Staphylococcus aureus, Escherichia coli, Pseudomonas fluorescens, Saccharomyces cerevisiae, and Aspergillus niger.[15] The antimicrobial activity tends to increase with the length of the alkyl side chain.[15]

-

Anticancer and Anti-inflammatory Activity: The α-methylene-γ-butyrolactone moiety is a crucial pharmacophore for the anti-inflammatory and cytotoxic activities of sesquiterpene lactones.[4][5] The electrophilic nature of the exocyclic double bond allows it to react with nucleophilic groups in biomolecules, such as cysteine residues in proteins, thereby modulating their function.[5]

-

SOS-Inducing Activity Suppression: Some α-methylene-γ-lactones have been shown to suppress the SOS-inducing activity of certain mutagens.[15]

Applications in Polymer Science

The primary application of α-methylene-γ-valerolactone is as a monomer for polymerization.[1]

-

High Thermal Stability Polymers: MeGVL can be polymerized to form poly(α-methylene-γ-valerolactone), a polymer that exhibits high thermal stability.[1] This makes it an attractive, bio-based alternative to conventional polymers like poly(methyl methacrylate) (PMMA).[2]

-

Polymerization Methods: Free-radical polymerization is a common method for polymerizing MeGVL.[2]

Detailed Experimental Protocols

Protocol for Gas-Phase Synthesis of MeGVL

This protocol is a representative example based on reported gas-phase synthesis methods.

-

Catalyst Preparation:

-

Prepare a 5 wt% BaO/SiO₂ catalyst by incipient wetness impregnation of silica gel with an aqueous solution of barium nitrate.

-

Dry the impregnated silica at 120 °C overnight.

-

Calcine the dried material in air at 773 K for 4 hours.

-

-

Reaction Setup:

-

Pack a fixed-bed reactor with the prepared BaO/SiO₂ catalyst.

-

Heat the reactor to the desired reaction temperature (e.g., 613 K) under a flow of inert gas (e.g., nitrogen).

-

-

Reaction Execution:

-

Introduce a gaseous feed stream containing γ-valerolactone and formaldehyde into the reactor. A typical molar ratio might be 1:3 (GVL:FA).

-

Maintain a constant flow rate to control the contact time of the reactants with the catalyst.

-

-

Product Collection and Analysis:

-

Cool the reactor effluent to condense the liquid products.

-

Analyze the product mixture using gas chromatography (GC) to determine the conversion of GVL and the selectivity to MeGVL.

-

-

Purification:

-

Separate the collected liquid product from any aqueous phase.

-

Purify the organic phase by vacuum distillation to isolate α-methylene-γ-valerolactone.

-

Protocol for Liquid-Phase Synthesis of MeGVL

This protocol is a representative example based on reported liquid-phase synthesis methods.

-

Catalyst Preparation:

-

Prepare a 5 wt% Cs oxide/beta zeolite catalyst.

-

-

Reaction Setup:

-

In a high-pressure batch reactor, add the catalyst, γ-valerolactone, and a suitable solvent (e.g., methyl-tetrahydrofuran).

-

Seal the reactor and purge with an inert gas.

-

-

Reaction Execution:

-

Introduce formaldehyde into the reactor.

-

Heat the reactor to the desired temperature (e.g., 553-583 K) and stir for a set reaction time.

-

-

Product Work-up and Analysis:

-

Cool the reactor to room temperature and vent any excess pressure.

-

Filter the reaction mixture to remove the solid catalyst.

-

Analyze a sample of the filtrate by GC to determine conversion and selectivity.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation.

-

Conclusion

α-Methylene-γ-valerolactone stands out as a promising, bio-derived monomer with significant potential in the development of sustainable polymers. Its synthesis from biomass-derived levulinic acid underscores its green credentials. While challenges such as catalyst deactivation in gas-phase synthesis remain, ongoing research into robust catalytic systems is paving the way for its commercial viability. The inherent biological activity of the α-methylene-γ-lactone core also suggests potential applications in the life sciences, warranting further investigation. This guide provides a foundational understanding for researchers and developers looking to explore the synthesis and application of this versatile molecule.

References

- Catalytic synthesis of α-methylene-γ-valerolactone: A biomass-derived acrylic monomer. (2025). RSC Publishing.

- Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. (2024). RSC Publishing.

- Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. (n.d.). DSpace@MIT.

- Synthesis and Biological Activity of Alpha-Methylene-Gamma-Lactones as New Aroma Chemicals. (n.d.). PubMed.

- Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. (2024).

- Synthesis and homopolymerization kinetics of α-methylene-δ-valerolactone, an exo-methylene cyclic monomer with a nonplanar ring system spanning the radical center. (n.d.).

- gamma-Methyl-alpha-methylene-gamma-butyrolactone. (n.d.). PubChem.

- alpha-Methylene-gamma-valerolactone(stabilized with HQ), 5G - M1453-5G. (n.d.). Lab Pro Inc.

- Synthesis and Biological Activity of α-Methylene-γ-lactones as New Aroma Chemicals. (2025).

- This compound. (n.d.). TCI EUROPE N.V..

- Tulipalin A. (n.d.). Grokipedia.

- Poly(α-methylene-γ-valerolactone) 1. Sustainable monomer synthesis and radical polymerization studies. (2025).

- α-Methylene-gamma-valerolactone, CAS 62873-16-9. (n.d.). Santa Cruz Biotechnology.

- Synthesis and biological properties of new α-methylene-γ- butyrolactones and α,β-unsaturated δ-lactones. (2025).

- Isolation of an alpha-methylene-gamma-butyrolactone derivative, a toxin from the plant pathogen Lasiodiplodia theobromae. (2004). PubMed.

- Tulipalin A. (n.d.). Wikipedia.

- γ-Valerolactone. (n.d.). Wikipedia.

- alpha-Methylene butyrolactone. (n.d.). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. gamma-Methyl-alpha-methylene-gamma-butyrolactone | C6H8O2 | CID 99939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Tulipalin A - Wikipedia [en.wikipedia.org]

- 8. alpha-Methylene butyrolactone | C5H6O2 | CID 68352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 10. labproinc.com [labproinc.com]

- 11. scbt.com [scbt.com]

- 12. This compound | 62873-16-9 | TCI EUROPE N.V. [tcichemicals.com]

- 13. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03016H [pubs.rsc.org]

- 14. Isolation of an alpha-methylene-gamma-butyrolactone derivative, a toxin from the plant pathogen Lasiodiplodia theobromae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of alpha-methylene-gamma-lactones as new aroma chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of α-Methylene-γ-valerolactone (MGVL)

An In-Depth Technical Guide to the Thermodynamic Properties of α-Methylene-γ-valerolactone

This guide provides a comprehensive technical overview of the core thermodynamic properties of α-Methylene-γ-valerolactone (MGVL). Intended for researchers, chemists, and professionals in drug development and polymer science, this document synthesizes theoretical principles with field-proven experimental methodologies to offer a thorough understanding of MGVL's energetic landscape. We will explore the causality behind experimental choices, detail self-validating protocols, and ground all claims in authoritative scientific literature.

α-Methylene-γ-valerolactone (MGVL), a derivative of the biomass-derived platform chemical γ-valerolactone (GVL), is a molecule of significant interest.[1] Its structure, featuring a reactive exocyclic double bond conjugated with a lactone carbonyl group, makes it a valuable monomer for producing advanced polymers with tunable properties and potential for chemical recyclability.[2][3] Understanding the thermodynamic properties of MGVL is paramount for optimizing its synthesis, predicting its stability, and controlling its polymerization behavior, thereby unlocking its full potential in sustainable materials and pharmaceutical intermediates.

This guide delves into the key thermodynamic parameters that govern the behavior of MGVL, outlining both the experimental and computational methodologies required for their accurate determination.

Synthesis Pathway: From GVL to a Reactive Monomer

The primary route for producing MGVL is through the vapor-phase aldol condensation of γ-valerolactone (GVL) with formaldehyde (FA).[2][4] This reaction is typically performed at elevated temperatures (e.g., 613 K) over a solid base catalyst.[2][4] Supported alkali and alkaline earth oxides, such as BaO/SiO₂, have demonstrated high selectivity towards MGVL.[2][4]

The process illustrates a fundamental principle of chemical manufacturing: the conversion of a stable, bio-derived feedstock into a high-value, reactive monomer. The thermodynamic favorability and kinetics of this reaction are critical for achieving high yield and selectivity, minimizing side reactions that can form non-volatile byproducts.[4][5]

Caption: Synthesis of MGVL via catalytic aldol condensation of GVL and formaldehyde.

Core Thermodynamic Properties and Their Determination

While extensive experimental data for MGVL is still emerging, the thermodynamic properties of its parent compound, GVL, and other lactones are well-studied.[6][7][8][9][10] These studies provide a robust framework for the principles and methodologies applicable to MGVL. The key properties include the standard enthalpies of formation and vaporization, which are foundational for chemical process design and safety analysis.

Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for calculating reaction enthalpies and assessing chemical stability.

Experimental Determination: Static-Bomb Combustion Calorimetry

The primary method for determining the enthalpy of formation of an organic compound like MGVL is through combustion calorimetry. The precisely measured energy of combustion (ΔcH°) is used to derive the enthalpy of formation via Hess's Law.

Protocol: Determination of Enthalpy of Formation

-

Sample Preparation: A precisely weighed sample (~0.5 g) of high-purity MGVL is placed in a crucible within a static-bomb calorimeter.

-

Bomb Assembly: The bomb is sealed, purged of air, and pressurized with ~3 MPa of pure oxygen. A small, known amount of water is added to ensure saturation of the final atmosphere.

-

Ignition: The sample is ignited via a cotton fuse of known combustion energy.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is monitored with high precision (e.g., to 10⁻⁴ K) to determine the total energy released.

-

Correction & Calculation: The raw energy value is corrected for the combustion of the fuse and the formation of nitric acid from residual nitrogen.

-

Derivation of ΔfH°: The standard molar enthalpy of combustion (ΔcH°) is calculated. Using the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard molar enthalpy of formation of MGVL in the liquid phase (ΔfH°(l)) is derived.

Enthalpy of Vaporization (ΔlgH°)

The enthalpy of vaporization is the energy required to transform one mole of a substance from a liquid to a gas at a given temperature and pressure. It is essential for designing distillation processes and for converting liquid-phase thermodynamic data to the gas phase, which is required for computational comparisons.

Experimental Determination: Calvet Microcalorimetry

High-temperature Calvet microcalorimetry is a reliable technique for directly measuring the enthalpy of vaporization.[6][8]

Protocol: Determination of Enthalpy of Vaporization

-

Sample Loading: A small, known mass of MGVL is loaded into a sample cell with a capillary tube.

-

Isothermal Measurement: The calorimeter is held at a constant temperature (e.g., T ≈ 365 K). The sample evaporates isothermally, and the heat flow required to maintain this constant temperature is measured.

-

Data Integration: The integrated heat flow over the entire evaporation process yields the enthalpy of vaporization at the experimental temperature.

-

Temperature Correction: The experimental value is corrected to the standard reference temperature (T = 298.15 K) using heat capacity data. The correction utilizes the gas phase molar heat capacities, which can be derived from statistical thermodynamics based on vibrational frequencies calculated at a suitable level of theory (e.g., B3LYP/6-31G(d)).[6]

Gas-Phase Enthalpy of Formation

By combining the experimental results from bomb calorimetry and Calvet microcalorimetry, the standard molar enthalpy of formation in the gas phase (ΔfH°(g)) can be derived.[6][7][8] This value is the benchmark for validation of computational chemistry methods.

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Computational Validation

Quantum chemical calculations are indispensable for corroborating experimental results and predicting thermodynamic properties. High-level composite ab initio methods like G4 and G4(MP2) provide results in excellent agreement with experimental data for related lactones.[6][7][8] Density Functional Theory (DFT) methods, such as M06-2X, offer a good balance between accuracy and computational cost.[6] These computational studies are not merely predictive; they provide mechanistic insights into reaction pathways, such as ring-opening and decarboxylation, that are difficult to probe experimentally.[6][8]

Thermodynamics of Polymerization

The utility of MGVL as a monomer is dictated by the thermodynamics of its polymerization. The Gibbs free energy of polymerization (ΔGp) determines whether polymerization is spontaneous. It is defined by the contributions of enthalpy (ΔHp) and entropy (ΔSp) of polymerization.

ΔGp = ΔHp - TΔSp

For polymerization to be favorable, ΔGp must be negative.

-

Enthalpy of Polymerization (ΔHp): This term is typically negative and reflects the energy released upon converting π-bonds in the monomer to stronger σ-bonds in the polymer chain. For cyclic monomers, the release of ring strain energy also contributes significantly to a more negative ΔHp.[10]

-

Entropy of Polymerization (ΔSp): This term is almost always negative, as the transformation from many small, disordered monomer molecules to long, ordered polymer chains represents a decrease in translational and rotational degrees of freedom.

The competition between the favorable enthalpy and unfavorable entropy change means that for many monomers, there exists a ceiling temperature (Tc) , above which polymerization is no longer thermodynamically favorable (ΔGp = 0).

Tc = ΔHp / ΔSp

Five-membered rings like GVL are known to have low ring strain, making their ring-opening polymerization (ROP) thermodynamically challenging compared to more strained lactones like ε-caprolactone.[10][11] However, the exocyclic double bond of MGVL provides an alternative, highly favorable pathway via vinyl-addition polymerization (VAP), which is characteristic of acrylic monomers.[2][3]

Caption: Relationship between Gibbs free energy, enthalpy, and entropy in polymerization.

Summary of Key Thermodynamic Data

While specific experimental values for α-Methylene-γ-valerolactone are not yet widely published, we can present a comparative table based on its precursor, γ-valerolactone (GVL), to provide context for the expected values.

| Property | Symbol | Typical Value for GVL | Significance for MGVL |

| Molar Mass | M | 100.12 g/mol [12] | Basis for molar calculations. MGVL is 112.11 g/mol . |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | -461.3 kJ·mol⁻¹[12] | Baseline for assessing stability; MGVL's value will differ due to the double bond. |

| Standard Enthalpy of Combustion | ΔcH° | -2649.6 kJ·mol⁻¹[12] | Key experimental value for deriving ΔfH°. |

| Enthalpy of Vaporization | ΔlgH° | ~66.0 kJ·mol⁻¹[9] | Crucial for phase change calculations and gas-phase data conversion. |

| Boiling Point | Tb | 205-208 °C[12] | Defines liquid range at atmospheric pressure. |

| Melting Point | Tm | -31 °C[12] | Defines the solid-liquid phase transition. |

Conclusion

The thermodynamic properties of α-Methylene-γ-valerolactone are fundamental to its synthesis, purification, and application as a monomer. The methodologies of combustion calorimetry, Calvet microcalorimetry, and computational chemistry provide a robust framework for quantifying its energetic characteristics. The enthalpy of formation dictates its stability, while the enthalpy of vaporization is key to understanding its phase behavior. For its primary application in polymer science, the interplay between the enthalpy and entropy of polymerization governs its reactivity and the thermal stability of the resulting polymer. As MGVL continues to gain prominence as a sustainable chemical building block, a thorough and precise characterization of these thermodynamic properties will be essential for enabling its widespread industrial adoption.

References

-

Ribeiro da Silva, M. A. V., Ferreira, A. I. M. C., et al. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. MDPI. [Link]

-

Ribeiro da Silva, M. A. V., Ferreira, A. I. M. C., et al. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. ResearchGate. [Link]

-

Ribeiro da Silva, M. A. V., Ferreira, A.I. M. C., et al. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. PubMed. [Link]

-

Lazzaroni, M. J., et al. (n.d.). Modeling the Thermodynamic Properties of Saturated Lactones in Nonideal Mixtures with the SAFT-γ Mie Approach. PMC - NIH. [Link]

-

López-Vidal, E. M., et al. (n.d.). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. NIH. [Link]

-

López-Vidal, E. M., et al. (n.d.). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry (RSC Publishing). [Link]

-

López-Vidal, E. M., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. RSC Publishing. [Link]

-

Manzer, L. E. (2004). Catalytic synthesis of α-methylene-γ-valerolactone: a biomass-derived acrylic monomer. White Rose Research Online. [Link]

-

Emel'yanenko, V. N., et al. (n.d.). Vapour pressures and enthalpies of vapourization of a series of the γ-lactones. ResearchGate. [Link]

-

Gorrasi, G., & Pantani, R. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS One. [Link]

-

Wikipedia. (n.d.). γ-Valerolactone. Wikipedia. [Link]

-

López-Vidal, E. M., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry - RSC Publishing. [Link]

-

Gorrasi, G., & Pantani, R. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PubMed. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03016H [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]

- 11. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. γ-Valerolactone - Wikipedia [en.wikipedia.org]

alpha-Methylene-gamma-valerolactone reaction mechanisms and kinetics

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of α-Methylene-γ-valerolactone

Authored by: Gemini, Senior Application Scientist

Abstract

α-Methylene-γ-valerolactone (α-MGVL), also known as γ-methyl-α-methylene-γ-butyrolactone (MeMBL), is a bio-derived monomer of significant interest for the development of sustainable and chemically recyclable polymers.[1][2] Its unique structure, featuring a reactive exocyclic double bond conjugated to a lactone carbonyl, imparts a versatile reactivity profile. This guide provides a comprehensive technical overview of the core reaction mechanisms and kinetics associated with α-MGVL, intended for researchers, chemists, and professionals in drug development and material science. We will explore its catalytic synthesis, delve into the mechanistic pathways of its polymerization—including free-radical, anionic, and ring-opening routes—and examine its susceptibility to Michael addition reactions. The discussion is grounded in established experimental data, emphasizing the causality behind reaction choices and providing actionable protocols.

Catalytic Synthesis of α-Methylene-γ-valerolactone

The most viable route for the production of α-MGVL is the catalytic condensation of γ-valerolactone (GVL), a platform chemical derived from lignocellulosic biomass, with formaldehyde.[1][3] This process represents a critical step in establishing a sustainable value chain for α-MGVL-based materials.

Reaction Mechanism: Aldol Condensation

The synthesis proceeds via a base-catalyzed aldol condensation mechanism.[4] The reactivity of the supported metal oxide catalysts is attributed to the presence of acid-base pair sites on their surfaces.[4][5] The mechanism unfolds as follows:

-

Enolate Formation: The carbonyl group of GVL coordinates to a Lewis acidic metal center (e.g., Ba²⁺, Cs⁺) on the catalyst surface. A neighboring basic lattice oxygen then abstracts an α-hydrogen from the GVL, forming a reactive enolate intermediate.[4]

-

Nucleophilic Attack: The newly formed carbanion executes a nucleophilic attack on the carbonyl carbon of an adjacent formaldehyde molecule.

-

Dehydration: The resulting aldol adduct undergoes dehydration to form the final α,β-unsaturated product, α-MGVL.[4]

Catalysts and Reaction Kinetics

The reaction can be performed in either the vapor or liquid phase.[5]

-

Vapor-Phase Synthesis: Silica-supported alkali and alkaline earth metal oxides are effective catalysts. For instance, BaO/SiO₂ has demonstrated over 95% selectivity to α-MGVL at 613 K.[3][5] Supported CaO and BaO catalysts have also shown high selectivity (90% and 83%, respectively) at approximately 60% GVL conversion.[6]

-

Liquid-Phase Synthesis: Supported cesium oxides have been employed, showing high production rates in solvents like methyl-tetrahydrofuran at temperatures between 553–583 K.[5]

Kinetic Considerations: The process is sensitive to reaction conditions. Higher temperatures and prolonged contact times can lead to a decrease in α-MGVL selectivity due to the formation of non-volatile side products from series and parallel reactions that poison the catalyst surface.[6] However, catalyst deactivation is often reversible, and full activity can be restored by calcination in air.[3][6]

Polymerization Mechanisms and Kinetics

The exocyclic double bond of α-MGVL allows it to undergo polymerization through several distinct mechanisms, yielding polymers with diverse properties and potential for chemical recycling.

Free-Radical Polymerization

Free-radical polymerization is a robust method for producing high-molecular-weight acrylic polymers from α-MGVL.[1] The process follows the canonical steps of initiation, propagation, and termination.

-

Initiation: A free-radical initiator (e.g., AIBN) thermally decomposes to generate primary radicals, which add across the monomer's double bond.

-

Propagation: The newly formed monomer radical adds to subsequent monomer units, rapidly extending the polymer chain.

-

Termination: The growth of polymer chains is halted, typically through combination or disproportionation reactions between two radical chain ends.

Caption: Free-Radical Polymerization of α-MGVL.

Studies on the structurally analogous monomer γ-methyl-α-methylene-γ-butyrolactone (MeMBL) provide key kinetic insights. The propagation rate coefficient (k_p) for MeMBL is approximately 15% higher than that of methyl methacrylate (MMA), a common petrochemical-based acrylic, indicating a high reactivity. The activation energy for propagation is similar to MMA at 21.8 kJ·mol⁻¹.[7] Reversible Deactivation Radical Polymerization (RDRP) techniques like RAFT and ATRP have also been successfully applied to this class of monomers, enabling the synthesis of well-defined homo- and block copolymers.[8]

Anionic Polymerization

Anionic polymerization offers a pathway to polymers with highly controlled architectures, including predictable molecular weights and narrow polydispersity, often characteristic of a living polymerization process.

-

Initiation: A strong nucleophile, such as an organolithium reagent (e.g., n-BuLi), attacks the β-carbon of the exocyclic double bond, forming a carbanionic propagating center.

-